15-Hydroxy Lubiprostone-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

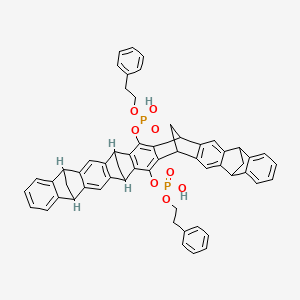

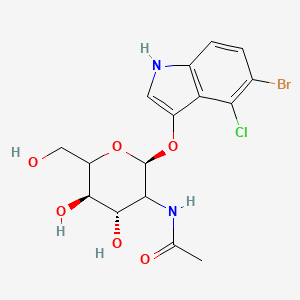

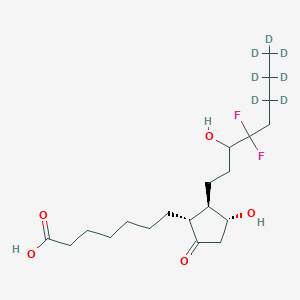

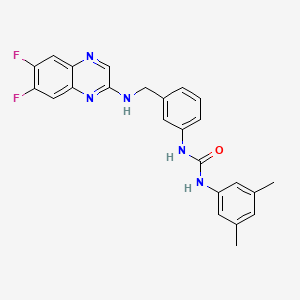

15-Hydroxy Lubiprostone-d7 is a deuterium-labeled derivative of 15-Hydroxy Lubiprostone. It is a stable isotope used primarily in scientific research. Lubiprostone itself is a fatty acid derived from prostaglandin E1 and is known for its role as a chloride channel activator, used in the treatment of gastrointestinal disorders .

Méthodes De Préparation

The synthesis of 15-Hydroxy Lubiprostone-d7 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 15-Hydroxy Lubiprostone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms . Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of deuterated starting materials and catalysts to achieve high purity and yield .

Analyse Des Réactions Chimiques

15-Hydroxy Lubiprostone-d7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Applications De Recherche Scientifique

15-Hydroxy Lubiprostone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

Quantitative Analysis: Used in mass spectrometry for the quantification of drug levels in biological samples.

Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles

Mécanisme D'action

15-Hydroxy Lubiprostone-d7, like its parent compound Lubiprostone, acts by activating chloride channels in the gastrointestinal tract. This activation leads to increased secretion of chloride-rich fluid, which helps to soften stool and promote bowel movements. The molecular targets include ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This action is independent of the protein kinase A pathway .

Comparaison Avec Des Composés Similaires

15-Hydroxy Lubiprostone-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

Lubiprostone: The parent compound, used clinically for treating gastrointestinal disorders.

15-Hydroxy Lubiprostone: The non-deuterated form, used in various biochemical studies.

Other Isotope-Labeled Compounds: Such as deuterium-labeled fatty acids and prostaglandin analogs, used for similar research purposes

Propriétés

Formule moléculaire |

C20H34F2O5 |

|---|---|

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i1D3,2D2,3D2 |

Clé InChI |

PNVYHTHOCKTJCO-ZRQCAKFGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F |

SMILES canonique |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)